(2,2-difluoro-1-phenylcyclopropyl)methanol
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Overview
Description
Compounds like “(2,2-difluoro-1-phenylcyclopropyl)methanol” belong to the class of organic compounds known as cyclopropanes, which are compounds containing the cyclopropane moiety, a three-membered saturated ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, where a nucleophile (an electron-rich species) reacts with an electrophile (an electron-poor species) . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a cyclopropane ring (a three-membered ring of carbon atoms) with two fluorine atoms and a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached to one of the carbons, and a methanol group (a carbon atom bonded to three hydrogen atoms and one hydroxyl group) attached to another carbon .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the methanol group might be deprotonated by a strong base, or the compound might undergo electrophilic aromatic substitution on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the polar methanol group might make it more soluble in polar solvents, while the presence of the nonpolar phenyl and cyclopropane groups might make it more soluble in nonpolar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,2-difluoro-1-phenylcyclopropyl)methanol involves the reaction of 2,2-difluorocyclopropylcarboxylic acid with phenylmagnesium bromide, followed by reduction of the resulting ketone with sodium borohydride.", "Starting Materials": [ "2,2-difluorocyclopropylcarboxylic acid", "phenylmagnesium bromide", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2,2-difluorocyclopropylcarboxylic acid (1.0 g, 6.2 mmol) in dry diethyl ether (20 mL) under nitrogen atmosphere.", "Step 2: Add phenylmagnesium bromide (10 mL, 10 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature.", "Step 3: Add hydrochloric acid (10 mL, 10%) to the reaction mixture and extract with diethyl ether (3 x 20 mL).", "Step 4: Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL), and dry over magnesium sulfate.", "Step 5: Evaporate the solvent under reduced pressure to obtain the crude ketone.", "Step 6: Dissolve the crude ketone in methanol (10 mL) and add sodium borohydride (0.5 g, 13 mmol) slowly at 0°C.", "Step 7: Stir the reaction mixture for 2 hours at room temperature and quench with saturated sodium bicarbonate solution (10 mL).", "Step 8: Extract the mixture with diethyl ether (3 x 20 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (10 mL).", "Step 9: Dry over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, (2,2-difluoro-1-phenylcyclopropyl)methanol." ] } | |
CAS No. |
156020-86-9 |
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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